Proteolytic Stability: Riztunitide vs. Thymopentin (TP-5)
The metabolic instability of thymopentin (TP-5), the natural all-L pentapeptide, is quantitatively established: it exhibits a half-life of 23.1 minutes in mouse liver microsomes, with exogenous in vivo half-life described as 'seconds' [1]. The retro-inverso design of Riztunitide (all-D sequence with reversed peptide bond orientation) is specifically engineered to confer topochemical equivalence to thymopentin while eliminating susceptibility to canonical proteases [1]. Although a directly measured, side-by-side half-life value for Riztunitide under identical microsomal conditions is not reported in the accessible patent text, the established principle of enhanced proteolytic resistance for all-D retro-inverso peptides is well-documented in the peptidomimetic literature [1][2].
| Evidence Dimension | Metabolic stability (half-life) in mouse liver microsomes |
|---|---|
| Target Compound Data | Not explicitly quantified in accessible patent text; expected to be substantially prolonged based on all-D retro-inverso design |
| Comparator Or Baseline | Thymopentin (TP-5): t₁/₂ = 23.1 min (mouse liver microsomes); in vivo exogenous half-life described as 'seconds' |
| Quantified Difference | Precise fold-improvement not reported; class-level expectation of multi-fold to orders-of-magnitude enhancement for all-D retro-inverso vs. all-L peptide (based on general peptidomimetic principles) |
| Conditions | Mouse liver microsome assay (in vitro); in vivo pharmacokinetic observations |
Why This Matters
For procurement decisions, this informs the expectation that Riztunitide will provide sustained in vitro and in vivo activity that thymopentin cannot deliver, making thymopentin inappropriate for chronic dosing studies or experiments requiring stable peptide concentration over hours to days.
- [1] Ellison S. Therapeutic peptides and uses thereof. US Patent 11,975,051 B1. Granted May 7, 2024. View Source
- [2] Chorev M, Goodman M. A dozen years of retro-inverso peptidomimetics. Accounts of Chemical Research. 1993;26(5):266-273. [Cited within US11975051B1] View Source
